2,2'-Dithienylmethane
Overview
Description
2,2’-Dithienylmethane is a chemical compound with the molecular formula C9H8S2 . It is also known by other names such as Di-2-Thienylmethane, 2,2’-Methylenedithiophene, and Bis (2-thienyl)methane .
Molecular Structure Analysis
The molecular structure of 2,2’-Dithienylmethane consists of two thiophene rings connected by a single carbon atom . The molecular weight is 180.290 Da .
Physical And Chemical Properties Analysis
2,2’-Dithienylmethane has a density of 1.2±0.1 g/cm3, a boiling point of 261.7±20.0 °C at 760 mmHg, and a flash point of 81.3±8.0 °C . Its vapor pressure is 0.0±0.5 mmHg at 25°C . The compound is expected to have low water solubility .
Scientific Research Applications
Synthesis and Material Science Applications
- 2,2'-Dithienylmethane (DTM) has been utilized in the synthesis of core-modified porphyrins, contributing to the field of organic synthesis and material science. The process involves one-flask synthesis of DTM and difurylmethane through a reaction catalyzed by trifluoroacetic acid or BF3·O(Et)2. This approach leads to the formation of meso-phenyldithienylmethane and meso-phenyldifurylmethane. The significance of this work lies in its application in the creation of porphyrins with varied properties, which are crucial in areas like photodynamic therapy and organic electronics (Cho & Lee, 1998).
Chemical Analysis and Spectroscopy
- Dithienylmethane derivatives have been studied using proton magnetic resonance (PMR) spectroscopy. This research focused on the chemical shifts of methylene protons in chloromethylthiophene and dithienylmethane derivatives. These shifts are valuable for determining the positions of methylene groups in related compounds, highlighting DTM's role in analytical chemistry and spectroscopy (Sone & Takahashi, 1971).
Nanotechnology and Molecular Engineering
- In nanotechnology and molecular engineering, DTM has been incorporated into bimetallic ruthenium acetylide complexes. These complexes demonstrate significant electronic properties influenced by transannular π–π interactions, which are crucial for the development of novel nanomaterials and molecular devices (Xia et al., 2013).
Biomedical Research
- DTM derivatives, specifically 2,2'-diindolylmethanes, have been designed and synthesized to target certain G-quadruplex (G4) DNA structures. This research is significant in the biomedical field, as G4 structures are associated with vital biological functions, and compounds that selectively target them have therapeutic potential and value as research tools (Livendahl et al., 2016).
Catalysis and Chemical Reactions
- Dithia[3.3]paracyclophane-bridged bimetallic ruthenium vinyl and alkynyl complexes involving DTM have been synthesized and characterized. These complexes exhibit redox-noninnocent behavior and are involved in catalytic processes, playing a role in the development of new catalytic systems (Xia et al., 2012).
properties
IUPAC Name |
2-(thiophen-2-ylmethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRHKOFXIACDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195844 | |
Record name | 2,2'-Dithienylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dithienylmethane | |
CAS RN |
4341-34-8 | |
Record name | 2,2'-Dithienylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithienylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dithienylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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